molecular formula C27H23FN2O5S B15155059 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide

Cat. No.: B15155059
M. Wt: 506.5 g/mol
InChI Key: FEISILDLCBPXIC-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a glycinamide backbone substituted with fluorophenyl, methoxyphenyl, and phenoxyphenyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide core through the reaction of glycine with suitable amine derivatives under controlled conditions.

    Substitution Reactions: The glycinamide core is then subjected to substitution reactions to introduce the fluorophenyl, methoxyphenyl, and phenoxyphenyl groups. These reactions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Sulfonylation: The final step involves the sulfonylation of the fluorophenyl group, which is achieved by reacting the intermediate compound with sulfonyl chloride derivatives under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide is scaled up using continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and reproducibility of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfonylated derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and phenyl groups facilitate binding to active sites, modulating the activity of the target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide
  • N-(2-Fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-phenoxyphenyl)glycinamide is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. The presence of the fluorophenyl, methoxyphenyl, and phenoxyphenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H23FN2O5S

Molecular Weight

506.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C27H23FN2O5S/c1-34-23-15-11-22(12-16-23)30(36(32,33)26-17-7-20(28)8-18-26)19-27(31)29-21-9-13-25(14-10-21)35-24-5-3-2-4-6-24/h2-18H,19H2,1H3,(H,29,31)

InChI Key

FEISILDLCBPXIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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